molecular formula C6H7BrN2 B1342914 (2-Bromopyridin-3-yl)methanamine CAS No. 205744-15-6

(2-Bromopyridin-3-yl)methanamine

Cat. No. B1342914
CAS RN: 205744-15-6
M. Wt: 187.04 g/mol
InChI Key: NQCCXGCXCFAFGB-UHFFFAOYSA-N
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Description

“(2-Bromopyridin-3-yl)methanamine” is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Bromopyridin-3-yl)methanamine” is 1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

A study by Rao et al. (2013) involved the synthesis of a compound structurally related to (2-Bromopyridin-3-yl)methanamine, specifically a novel azetidine derivative. This compound was synthesized and its structure confirmed through various methods including IR, 1H NMR, and Mass spectrometry. The synthesized derivative exhibited antibacterial and antifungal activities, indicating its potential application in the development of new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).

Catalytic Applications

Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of 2-bromopyridine with (1-adamantyl)methanamine and related compounds. This study showed the applicability of both catalytic systems in preparing N-pyridyl derivatives, demonstrating the utility of (2-Bromopyridin-3-yl)methanamine in catalysis and the synthesis of complex organic molecules (M. Lyakhovich, A. V. Murashkina, A. Averin, A. Abel, O. Maloshitskaya, E. Savelyev, B. Orlinson, I. Beletskaya, 2019).

Antimicrobial and Anticancer Studies

Preethi et al. (2021) described the synthesis and characterization of complexes involving 1-(furan-2-yl)methanamine condensed with a brominated compound, showing structural similarity to (2-Bromopyridin-3-yl)methanamine. These metal complexes were subjected to antimicrobial and anticancer studies, revealing significant biological efficacy. This highlights the potential of (2-Bromopyridin-3-yl)methanamine derivatives in medicinal chemistry and drug development (B. Preethi, R. Jayaprakash, S. Rani, N. Vijayakumar, 2021).

Selective Detection of Ions

Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with compounds related to (2-Bromopyridin-3-yl)methanamine, such as (pyridine-2-yl)methanamine. The synthesized compounds displayed selective detection capabilities for Hg2+ and Ni2+ ions, suggesting their use in environmental monitoring and analytical chemistry (Gunjan Aggrwal, S. Salunke-Gawali, S. P. Gejji, Milind D. Nikalje, Debamitra Chakravarty, P. Verma, Prajkta Gosavi-Mirkute, Shital Harihar, Mahesh S. Jadhav, V. Puranik, 2021).

Mechanism of Action

The mechanism of action for “(2-Bromopyridin-3-yl)methanamine” is not specified in the available resources. Its mechanism of action would depend on its use in a specific chemical or biological context .

It is typically stored in a dark place under an inert atmosphere at room temperature .

Safety and Hazards

“(2-Bromopyridin-3-yl)methanamine” is classified with the signal word “Danger” and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCCXGCXCFAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616405
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromopyridin-3-yl)methanamine

CAS RN

205744-15-6
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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